

Thiomyristoyl's impact on cellular metabolism

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Compound of Interest

Compound Name: Thiomyristoyl

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An In-depth Technical Guide to **Thiomyristoyl's** Impact on Cellular Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to proteins, is a critical lipid modification that governs protein localization, stability, and function.^[1]^[2] This process is integral to a multitude of signal transduction pathways that regulate cellular metabolism.^[1]^[3] Disruptions in the patterns of protein myristoylation and the enzymes that regulate it are implicated in numerous pathologies, including cancer and inflammatory diseases.^[2]^[4] **Thiomyristoyl**, a synthetic analogue of myristate containing a sulfur atom, has emerged as a powerful chemical probe and a therapeutic lead. This document provides a comprehensive technical overview of **thiomyristoyl's** mechanism of action and its profound impact on cellular metabolism, primarily through the targeted inhibition of sirtuin deacylases. We will delve into the quantitative effects, underlying signaling pathways, and the experimental methodologies used to elucidate these functions.

The Primary Target of Thiomyristoyl: Sirtuin 2 (SIRT2)

The biological effects of **thiomyristoyl**-containing compounds are predominantly mediated through the inhibition of Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent protein deacylase family.^[5] While initially characterized as a histone deacetylase, SIRT2 is primarily located in

the cytoplasm and exhibits a broad substrate scope, with a notable preference for removing long-chain fatty acyl groups, including myristoyl groups, from lysine residues.^[6]

Thiomyristoyl (TM), a potent and selective ϵ -N-**thiomyristoyl**lysine compound, acts as a mechanism-based inhibitor of SIRT2.^{[6][7]} The thioamide group forms a covalent 1'-S-alkylimidate intermediate with the NAD⁺ cofactor in the enzyme's active site, effectively trapping the enzyme and preventing it from proceeding with deacylation.^[7] This high specificity and potency make TM an invaluable tool for studying SIRT2-dependent metabolic pathways.

Quantitative Analysis of SIRT2 Inhibition

The inhibitory activity of **Thiomyristoyl** (TM) has been quantified across multiple studies, demonstrating high selectivity for SIRT2 over other sirtuin isoforms.

Sirtuin Isoform	Thiomyristoyl (TM) IC50	Reference(s)
SIRT2	28 nM	^{[8][9][10]}
SIRT1	98 μ M	^{[9][10]}
SIRT3	>200 μ M (No inhibition)	^{[9][10]}
SIRT5, SIRT6, SIRT7	>200 μ M (Weak to no inhibition)	^{[9][11]}

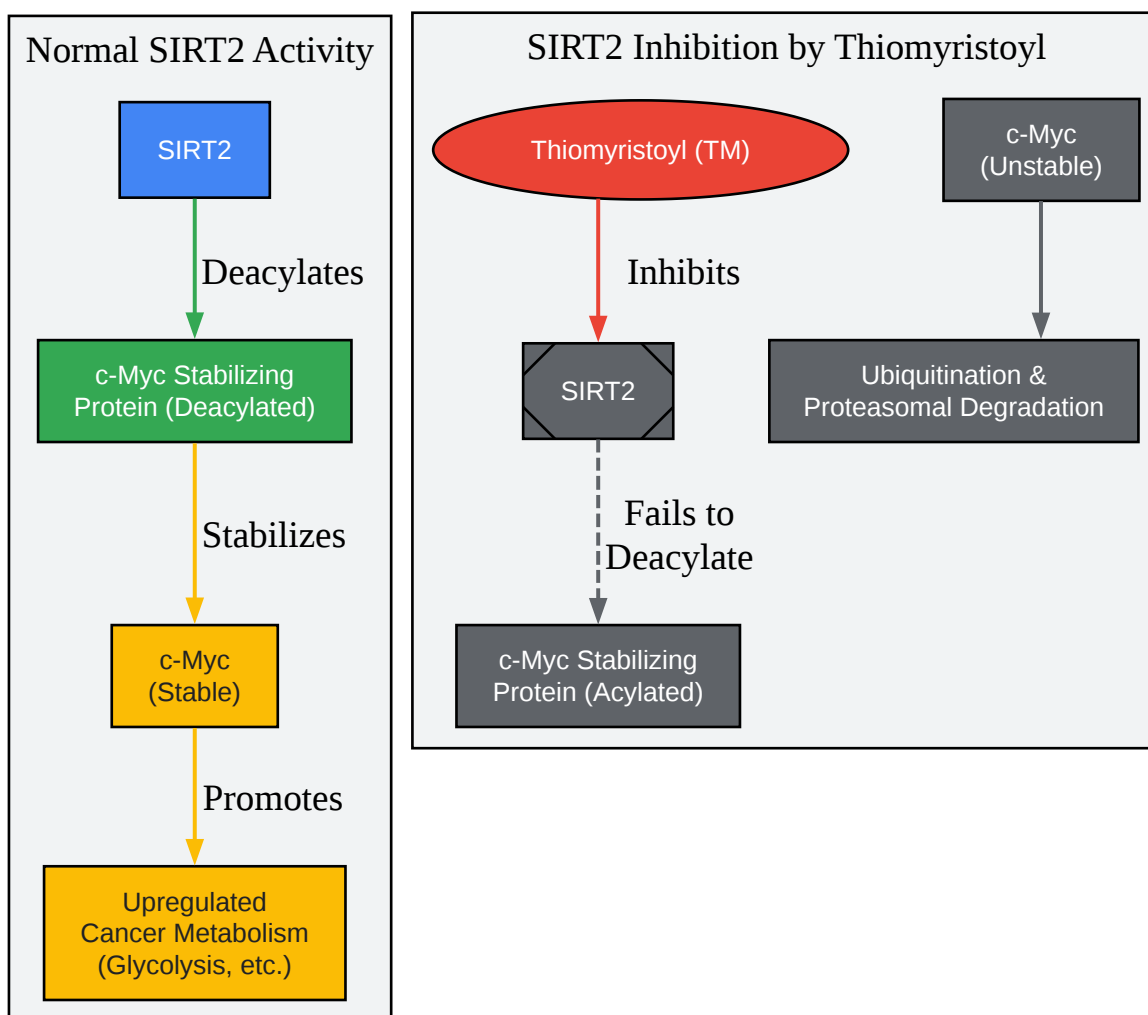
Table 1: Summary of Thiomyristoyl (TM) inhibitory potency (IC50) against various human sirtuin isoforms. The data highlights the compound's high selectivity for SIRT2.

Metabolic Consequences of SIRT2 Inhibition by Thiomyristoyl

By inhibiting SIRT2, **thiomyristoyl** instigates significant downstream changes in key metabolic pathways, particularly those dysregulated in cancer and inflammatory conditions.

Regulation of c-Myc and Cancer Metabolism

A pivotal discovery is the link between SIRT2 inhibition by TM and the degradation of the c-Myc oncoprotein. c-Myc is a master transcriptional regulator that orchestrates metabolic reprogramming in cancer cells, promoting glycolysis, glutaminolysis, and nucleotide synthesis to fuel rapid proliferation. TM-mediated inhibition of SIRT2 leads to the ubiquitination and subsequent proteasomal degradation of c-Myc, thereby reversing its metabolic influence and exhibiting broad anticancer activity.[5][8] This effect correlates directly with the sensitivity of cancer cell lines to the compound.[10]



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Diagram 1: **Thiomyristoyl (TM)** inhibits SIRT2, preventing the deacylation of a c-Myc stabilizing protein. This leads to c-Myc instability and degradation, thereby downregulating

cancer cell metabolism.

The cytotoxicity of TM is notably selective for cancerous cells over non-cancerous counterparts, underscoring the therapeutic potential of targeting the SIRT2-c-Myc metabolic axis.[\[11\]](#)

Cell Line Type	Cell Line Name	Cytotoxicity (IC50 / GI50)	Reference(s)
Breast Cancer	MDA-MB-468	~10.4 μ M	[10]
Breast Cancer	MDA-MB-231	~8.4 μ M	[11]
Breast Cancer	MCF-7	~36.8 μ M	[11]
Pancreatic Cancer	BxPC3	~13.3 μ M	[10]
Non-cancerous	(Various)	>50 μ M	[11]

Table 2: Summary of Thiomyristoyl (TM) cytotoxicity in various human cancer cell lines compared to non-cancerous cells, demonstrating a favorable selectivity profile.

Impact on Glycolysis and Immune Cell Metabolism

Thiomyristoyl has demonstrated significant immunomodulatory effects by altering the metabolic programming of T-cells. In a model of ulcerative colitis, a condition linked to excessive T helper 17 (Th17) cell activity, TM was shown to ameliorate disease progression.[\[12\]](#) The mechanism involves the inhibition of SIRT2, which leads to the hyperacetylation of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis. Acetylation of LDHA reduces its enzymatic activity, thereby weakening glycolysis.[\[12\]](#) Since Th17 cell differentiation is highly dependent on glycolysis, this metabolic disruption, along with reduced signaling through STAT3 and NF- κ B pathways, effectively blocks the differentiation of pathogenic Th17 cells.[\[12\]](#)

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